molecular formula C19H18ClNO3S B2686769 N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide CAS No. 299404-25-4

N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide

Cat. No. B2686769
CAS RN: 299404-25-4
M. Wt: 375.87
InChI Key: SPKOMTUWNIKNIF-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide, commonly known as CES, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. CES is a small molecule that can be synthesized using various methods and has been extensively studied for its mechanism of action and biochemical effects.

Mechanism of Action

The mechanism of action of CES is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CES has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. CES has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. In addition, CES has been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is involved in angiogenesis.
Biochemical and Physiological Effects:
CES has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. CES has also been shown to inhibit tumor cell proliferation, invasion, and migration. In addition, CES has been shown to inhibit angiogenesis and promote apoptosis in tumor cells.

Advantages and Limitations for Lab Experiments

CES has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. CES has also been extensively studied, and its mechanism of action and biochemical effects are well understood. However, CES also has some limitations for lab experiments. It is a sulfonamide compound, which may limit its solubility and bioavailability. In addition, CES may have off-target effects that need to be considered when interpreting results.

Future Directions

There are several future directions for the study of CES. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study the potential use of CES in combination with other drugs for the treatment of various diseases. In addition, further studies are needed to determine the optimal dosage and administration of CES for therapeutic use. Finally, the development of novel analogs of CES may lead to the discovery of more potent and selective compounds for therapeutic use.
Conclusion:
In conclusion, N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide, or CES, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. CES can be synthesized using various methods and has been extensively studied for its mechanism of action and biochemical effects. CES has several advantages for lab experiments, but also has some limitations that need to be considered. There are several future directions for the study of CES, including further investigation of its mechanism of action and the development of novel analogs for therapeutic use.

Synthesis Methods

CES can be synthesized using various methods, including the reaction of 2-chlorobenzyl chloride with 4-ethoxynaphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-chlorobenzylamine with 4-ethoxynaphthalene-1-sulfonyl chloride in the presence of a base such as sodium hydroxide. The yield of CES using these methods is generally high, and the compound can be purified using column chromatography.

Scientific Research Applications

CES has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. CES has also been studied for its potential use in the treatment of various diseases, including cancer, rheumatoid arthritis, and psoriasis. In addition, CES has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3S/c1-2-24-18-11-12-19(16-9-5-4-8-15(16)18)25(22,23)21-13-14-7-3-6-10-17(14)20/h3-12,21H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKOMTUWNIKNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide

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